molecular formula C10H9NO4 B2680648 3-Cyclopropoxy-4-nitrobenzaldehyde CAS No. 1243316-30-4

3-Cyclopropoxy-4-nitrobenzaldehyde

Cat. No. B2680648
CAS RN: 1243316-30-4
M. Wt: 207.185
InChI Key: UIMNOBMZKCZKAX-UHFFFAOYSA-N
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Description

“3-Cyclopropoxy-4-nitrobenzaldehyde” is a chemical compound with the CAS Number: 1243316-30-4 . It has a molecular weight of 207.19 . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for “3-Cyclopropoxy-4-nitrobenzaldehyde” is 3-(cyclopropyloxy)-4-nitrobenzaldehyde . The InChI code for the compound is 1S/C10H9NO4/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-6,8H,2-3H2 .


Physical And Chemical Properties Analysis

“3-Cyclopropoxy-4-nitrobenzaldehyde” is a powder and it’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

3-Cyclopropoxy-4-nitrobenzaldehyde has been investigated in the context of organocatalyzed asymmetric synthesis. For instance, valine dipeptide organocatalysts, containing a primary amine group and two amide units, have been developed for the direct asymmetric aldol reaction of 4-nitrobenzaldehyde derivatives, yielding products with moderate to high enantio- and diastereoselectivities in brine conditions. This highlights its utility in generating chiral molecules, a crucial aspect of pharmaceutical chemistry (Huang et al., 2011).

Synthesis of Cyclopropane and Aziridine Derivatives

Research has shown that in the presence of phosphite or phosphine, reactions involving nitrobenzaldehyde derivatives proceed smoothly to give cyclopropane derivatives in high yields. This process underscores the compound's role in synthesizing cyclopropane-based frameworks, essential in medicinal chemistry for their biological activity (Xu‐Guang Liu et al., 2010).

Chemoselective Hydrogenations

The compound has been evaluated for its behavior in chemoselective hydrogenations, where certain catalyst precursors showed selectivity towards reducing specific functional groups over others, such as –CHO over –NO2. This selectivity is pivotal for fine chemical synthesis, where controlling the functional group transformation is required (Indra et al., 2011).

Heterocyclic Compound Synthesis

The molecule also serves as a precursor in the synthesis of heterocyclic compounds. For example, it has been used in microwave-assisted syntheses to create complex heterocyclic structures, demonstrating its versatility in facilitating rapid synthetic routes towards bioactive molecules (Ziqiang Tang et al., 2006).

Rate Acceleration in Organic Reactions

Its derivatives have been shown to significantly accelerate the rate of the Baylis-Hillman reaction in aqueous media, leading to higher yields and lower reaction temperatures. Such findings are beneficial for developing more efficient and environmentally friendly synthetic pathways (Cai et al., 2002).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

3-cyclopropyloxy-4-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-6,8H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMNOBMZKCZKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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